molecular formula C106H107Cl5NP4Ru2+ B3030696 [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride CAS No. 944451-10-9

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride

Cat. No.: B3030696
CAS No.: 944451-10-9
M. Wt: 1898.3 g/mol
InChI Key: LJSDQAUPXVWQNF-UHFFFAOYSA-M
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Description

This compound is a ruthenium-based coordination complex featuring a unique ligand system. The structure comprises:

  • Phosphine ligands: Two [bis(3,5-dimethylphenyl)phosphanyl] groups attached to naphthalene backbones. These bulky, electron-rich ligands likely enhance steric and electronic tuning of the ruthenium center .
  • Co-ligands: N-methylmethanamine (trimethylamine), which acts as a Lewis base, modulating the metal’s electron density .
  • Counterions: Chloride (Cl⁻) and trichloronioruthenium(1-), suggesting a mixed-anion system that influences solubility and ionic interactions.
  • Hydrochloride: Likely a protonated form of trimethylamine, stabilizing the complex in acidic conditions.

Potential applications include catalysis (e.g., hydrogenation or cross-coupling reactions), where ruthenium complexes are known for their versatility . However, specific data on this compound’s reactivity or industrial use are absent in the provided evidence.

Properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C52H48P2.C2H7N.5ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-3-2;;;;;;;/h2*9-32H,1-8H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSDQAUPXVWQNF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C106H107Cl5NP4Ru2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1898.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944451-10-9
Record name 944451-10-9
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ruthenium complexes have garnered significant attention in medicinal chemistry, particularly for their potential anticancer properties. The compound of interest, [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane; N-methylmethanamine; ruthenium; trichloronioruthenium(1-); chloride; hydrochloride , combines phosphine ligands with a ruthenium center, which is known to exhibit unique biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines and its potential mechanisms of action.

Synthesis and Characterization

The synthesis of ruthenium complexes often involves the coordination of phosphine ligands to a ruthenium center. In this case, the compound includes bis(3,5-dimethylphenyl)phosphine , which is known for its ability to stabilize transition metal complexes and enhance their reactivity in biological systems. Characterization techniques such as FTIR and NMR spectroscopy are typically utilized to confirm the structure and purity of these complexes.

Cytotoxic Effects

Recent studies have demonstrated that ruthenium complexes exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, a modified Ru(III) complex showed a 15.33% increase in cell death in the MCF-7 breast cancer cell line without significantly affecting peripheral blood mononuclear cells (PBMC) . This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

The mechanisms underlying the cytotoxic effects of ruthenium complexes are diverse and may include:

  • Induction of Apoptosis : Ruthenium complexes can trigger programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Disruption of Cellular Homeostasis : Studies indicate that these compounds can disrupt endoplasmic reticulum (ER) homeostasis, leading to stress responses that favor apoptosis .
  • Immunogenic Cell Death (ICD) : Some ruthenium complexes have been shown to induce ICD, which enhances the immune response against tumors .

Comparative Analysis of Biological Activity

CompoundCell LineCytotoxicity (%)Mechanism of Action
Modified Ru(III) ComplexMCF-715.33Apoptosis, ER Stress
KP1339 (Ru(III) Complex)Colon CancerSignificantER Disruption, ICD
Ruthenium Complex with AnastrozoleVariousModerateLigand Release Mechanism

Case Studies

  • MCF-7 Cell Line Study : A study evaluated the cytotoxic effects of a modified Ru(III) complex on MCF-7 cells, demonstrating significant cell death compared to control groups. The study utilized acridine orange staining for live/dead cell differentiation and statistical analysis via ANOVA .
  • Zebrafish Model : Another investigation assessed the toxicity of a different ruthenium complex in zebrafish embryos, providing insights into developmental toxicity and potential teratogenic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparison

Phosphine Ligands
  • Target Compound : The naphthalene-based phosphine ligands with 3,5-dimethylphenyl substituents introduce significant steric bulk and electron-donating effects. This contrasts with simpler ligands like triphenylphosphine (PPh₃), which lack naphthalene’s extended π-system and substituent-induced steric shielding .
  • Analogues: Tris(3,5-dimethylphenyl)phosphine: Similar substituents but lacks naphthalene scaffolding, reducing π-conjugation and rigidity. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Shares a binaphthyl backbone but uses phenyl groups instead of dimethylphenyls, resulting in lower steric hindrance .
Metal Center and Co-ligands
  • Ruthenium vs. Other Metals : Compared to palladium or platinum complexes, ruthenium often exhibits distinct redox behavior and catalytic selectivity. For example, RuCl₃·xH₂O is a common precursor for hydrogenation catalysts but lacks the tailored ligand system seen here .
  • Amine Co-ligands : N-methylmethanamine (trimethylamine) provides stronger σ-donation than ammonia (NH₃) but weaker than chelating diamines (e.g., ethylenediamine), affecting metal-ligand bond strength and reaction kinetics .

Physical and Chemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from related systems:

Property Target Compound (Inferred) 1-Methylnaphthalene Triphenylphosphine-RuCl₃
Molecular Weight ~1,200–1,500 g/mol 142.20 g/mol 481.25 g/mol (RuCl₃(PPh₃)₃)
Solubility Low in water; moderate in DCM/THF 0.02 g/L (water) Insoluble in water
Melting Point >250°C (decomposes) −30°C 156–160°C

Toxicological and Environmental Considerations

  • 1-Methylnaphthalene is classified as a possible carcinogen (NTP 2005) and causes oxidative stress in biological systems .
  • Phosphine Ligands: Organophosphines are generally toxic but stabilized in metal complexes. For example, free PPh₃ is hazardous, while RuCl₃(PPh₃)₃ is handled as a solid with lower volatility .
  • Ruthenium : Ruthenium compounds are less toxic than other heavy metals (e.g., osmium), but prolonged exposure risks require mitigation .

Q & A

Basic Research Question

  • Handling : Use gloveboxes or Schlenk lines under inert gas (N₂/Ar) to prevent decomposition. Wear nitrile gloves and safety goggles to avoid skin/eye contact, as phosphine ligands may cause irritation .
  • Storage : Keep in amber glass vials under inert gas at –20°C. Desiccate using molecular sieves to minimize hydrolysis. Avoid prolonged storage (>6 months) due to potential ligand degradation .

What spectroscopic techniques are optimal for characterizing the ligand structure and metal-ligand interactions?

Intermediate Research Question

  • NMR Spectroscopy : ³¹P NMR identifies phosphine coordination shifts (δ ~0–30 ppm for free vs. metal-bound ligands) .
  • X-ray Crystallography : Resolves ligand geometry and metal coordination mode (e.g., κ²-P,P binding).
  • UV-Vis/EPR : Monitors electronic transitions (d-d bands) and paramagnetic species in catalytic intermediates .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

How can computational methods like DFT be applied to study the electronic properties of the ruthenium center?

Advanced Research Question
Density Functional Theory (DFT) simulations predict:

  • Electronic Structure : Frontier molecular orbitals (HOMO/LUMO) to rationalize redox behavior.
  • Reaction Pathways : Transition states for catalytic cycles (e.g., hydrogenation or C–H activation).
  • Ligand Effects : Electron-donating/-withdrawing substituents (e.g., 3,5-dimethylphenyl groups) modulate metal-ligand bond strength .
    Methodology : Use software like Gaussian or ORCA with B3LYP functional and LANL2DZ basis sets. Validate with experimental XAS or XPS data .

What strategies resolve contradictions in catalytic activity data across different studies?

Advanced Research Question
Contradictions often arise from:

  • Impurity Variability : Trace oxygen/water alters catalyst performance. Use Karl Fischer titration to quantify moisture .
  • Substrate Scope : Test activity across diverse substrates (e.g., alkenes, ketones) to identify selectivity trends.
  • Kinetic Profiling : Compare turnover frequencies (TOF) under standardized conditions (solvent, temperature, pressure).
  • In-situ Monitoring : Operando IR or Raman spectroscopy tracks intermediate species during catalysis .

How to design experiments to optimize catalytic efficiency using factorial design?

Intermediate Research Question
A 2⁴ factorial design evaluates variables:

Temperature (25°C vs. 80°C)

Pressure (1 atm vs. 5 atm H₂)

Ligand/Metal Ratio (1:1 vs. 2:1)

Solvent Polarity (toluene vs. ethanol).
Analysis : ANOVA identifies significant factors. For example, higher pressure may enhance hydrogenation rates but reduce enantioselectivity due to steric effects .

What are the challenges in determining the compound’s toxicity profile, and how to mitigate them?

Advanced Research Question

  • Challenges : Limited in vivo data and potential bioaccumulation of aromatic phosphine ligands.
  • Mitigation :
    • In-vitro Assays : Use Ames tests (bacterial reverse mutation) and mammalian cell micronucleus assays to assess genotoxicity .
    • Ecotoxicology : Evaluate Daphnia magna or algae growth inhibition in wastewater effluents .
    • Handling Protocols : Follow OSHA HCS guidelines for respiratory and dermal protection .

How to analyze reaction byproducts or degradation products using advanced chromatographic methods?

Intermediate Research Question

  • Sample Preparation : Solid-phase extraction (SPE) with HLB cartridges concentrates analytes from reaction mixtures .
  • Chromatography :
    • HPLC-UV/HRMS : Separates phosphine oxides or chlorinated byproducts.
    • GC-MS : Detects volatile degradation products (e.g., methylnaphthalenes).
  • Quantification : Internal standards (e.g., deuterated analogs) correct for matrix effects .

What mechanistic insights can be gained from isotopic labeling studies (e.g., D₂ or ¹³C)?

Advanced Research Question

  • Deuterium Labeling : Track H₂ activation in hydrogenation (e.g., via ²H NMR or MS).
  • ¹³C Isotopes : Map carbon sources in cross-coupling reactions (e.g., C–C bond formation pathways).
  • Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., H₂ cleavage vs. substrate insertion) .

How to address discrepancies between theoretical predictions and experimental catalytic outcomes?

Advanced Research Question

  • Calibration : Benchmark computational models against crystallographic or spectroscopic data.
  • Solvent Effects : Include implicit/explicit solvent models in DFT to account for polarity.
  • Dynamic Effects : Use ab initio molecular dynamics (AIMD) to simulate solvent/metal interactions under reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.